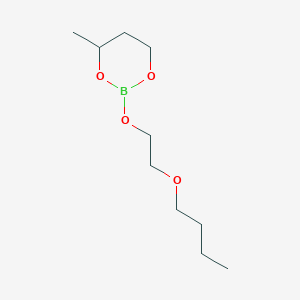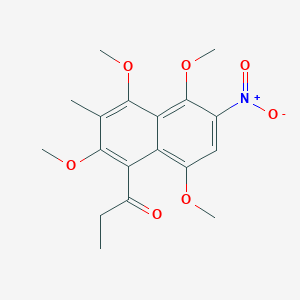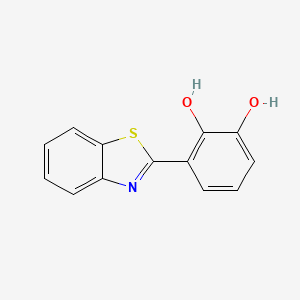
6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. The reaction is often carried out in the presence of a catalyst, such as acetic acid, under reflux conditions . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs microwave irradiation techniques to shorten reaction times and improve yields . This method is advantageous due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and their derivatives.
Reduction: Reduction reactions can yield different benzothiazole derivatives with varying biological activities.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with chlorosulfonic acid to form sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, diethylamine, dibutylamine, piperidine, and morpholine . Reaction conditions often involve room temperature reactions in acetone with triethylamine as a base .
Major Products Formed
Major products formed from these reactions include sulfonamides, sulfonic acid esters, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it has been shown to interact with the DprE1 enzyme in Mycobacterium tuberculosis, inhibiting its activity and thus exhibiting anti-tubercular properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 1,3-Benzothiazol-2(3H)-one
- 6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-one
- 6-Acyl-1,3-benzothiazol-2(3H)-one
Uniqueness
6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
90481-43-9 |
|---|---|
Formule moléculaire |
C13H9NO2S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H9NO2S/c15-10-6-3-4-8(12(10)16)13-14-9-5-1-2-7-11(9)17-13/h1-7,15-16H |
Clé InChI |
CVGZLLNIXZEHRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


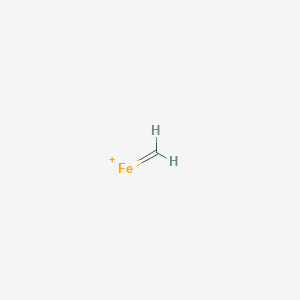
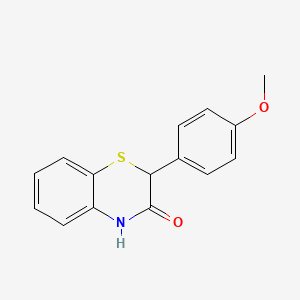
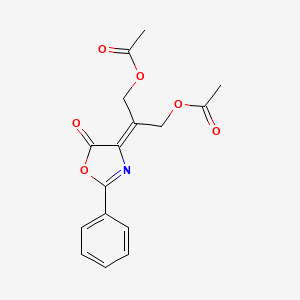
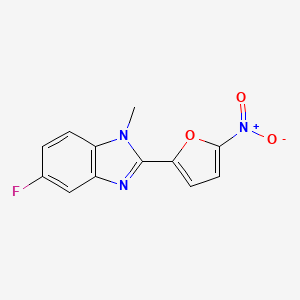
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)
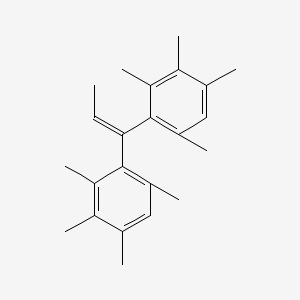
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)
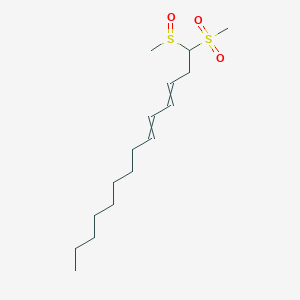
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
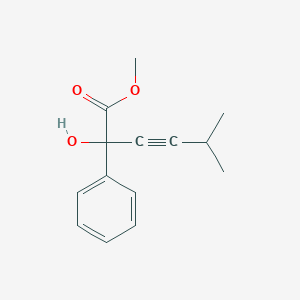
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
